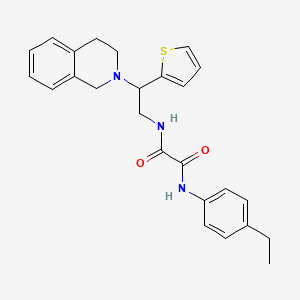
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a complex organic compound, characterized by its multifaceted molecular structure involving isoquinoline and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide typically begins with the preparation of the isoquinoline derivative. A common synthetic route involves the Pictet-Spengler reaction, followed by the coupling of the thiophene moiety. Finally, the oxalamide linkage is introduced through the reaction with oxalyl chloride and 4-ethylphenylamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine, under controlled temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound might employ continuous flow reactors to ensure precise control over reaction parameters, resulting in higher yields and purity. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for scaling up the production.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions, including:
Oxidation: Involving agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Using reagents like lithium aluminum hydride, which can reduce nitro groups to amines.
Substitution: Such as electrophilic aromatic substitution, where halogens or other substituents can be introduced to the aromatic rings.
Common Reagents and Conditions: Reagents often used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Typical conditions involve varying temperatures and solvents like ethanol or acetonitrile to facilitate these reactions.
Major Products Formed: Major products depend on the specific reaction. For example, oxidation reactions might yield quinoline derivatives, while substitution reactions could produce halogenated analogs of the original compound.
Scientific Research Applications
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide has a wide array of scientific research applications, including but not limited to:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as part of assays to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anticancer, antibacterial, or antifungal activities.
Industry: Utilized in the development of novel materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide exerts its effects is still under investigation. It is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves binding to active sites, altering the conformation and function of the target molecules. Pathways affected by this compound could include signaling cascades related to cell growth or immune response.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as N1-(2-phenethyl)-N2-(4-methylphenyl)oxalamide or N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethylphenyl)oxalamide stands out due to its thiophene ring, which imparts unique electronic properties and potential reactivity. Other compounds in this class might lack the same level of biological or chemical activity due to differences in their substituent groups or overall molecular architecture.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-2-18-9-11-21(12-10-18)27-25(30)24(29)26-16-22(23-8-5-15-31-23)28-14-13-19-6-3-4-7-20(19)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZSMWKCUSZKPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2365429.png)

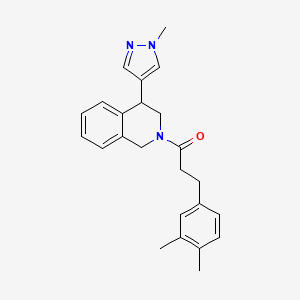
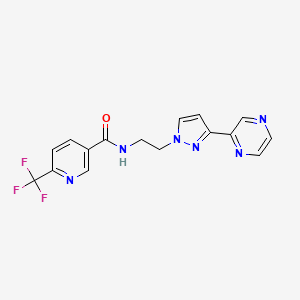
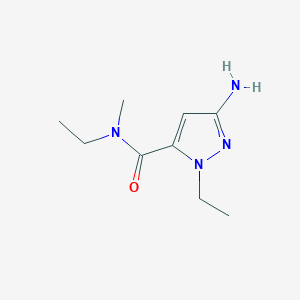
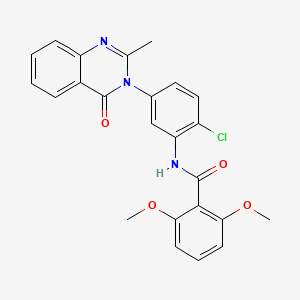
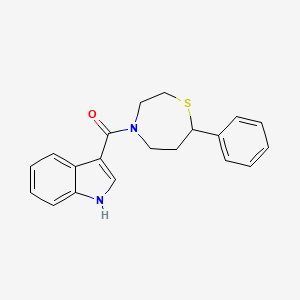
![3-cyclohexyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide](/img/structure/B2365440.png)
![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)
![1-[(4-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2365442.png)
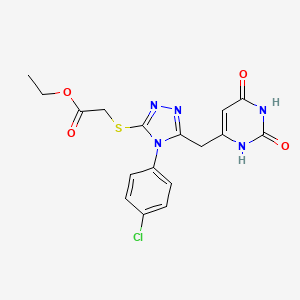
![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)
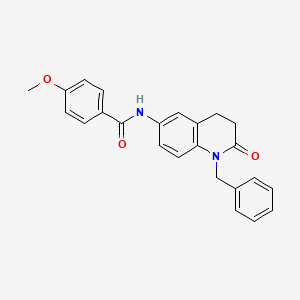
![3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B2365448.png)
